Murideoxycholate

Cholelithiasis Cholesterol Metabolism Gallstone Prevention

Researchers studying bile acid biology often face the challenge that generic dihydroxy bile acids cannot replicate the unique metabolic and physicochemical behaviors of 6β-hydroxylated species. Murideoxycholate is the essential probe for investigating 6β-hydroxyl group-specific effects. - Unique Metabolic Fate: Undergoes 7-oxidation in murine liver microsomes and converts to hyodeoxycholic acid, a pathway not shared by deoxycholate or chenodeoxycholate. - Distinct Physicochemical Properties: Exhibits a critical micellization temperature >100°C (sodium salt) and forms highly insoluble calcium salts, enabling fundamental self-assembly studies. - Validated In Vivo Model: Induces calcium-rich murideoxycholyl taurine gallstones (70% stone mass) in prairie dogs, providing a reproducible system for non-cholesterol gallstone research.

Molecular Formula C24H39O4-
Molecular Weight 391.6 g/mol
Cat. No. B1259440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMurideoxycholate
Molecular FormulaC24H39O4-
Molecular Weight391.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15-,16+,17-,18+,19+,20+,21-,23-,24-/m1/s1
InChIKeyDGABKXLVXPYZII-PLYQRAMGSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Murideoxycholate: Compound Overview


Murideoxycholate (3α,6β-dihydroxy-5β-cholan-24-oate) is a bile acid anion distinguished from more common dihydroxy bile acids like deoxycholate (3α,12α) and chenodeoxycholate (3α,7α) by its 6β-hydroxyl group orientation [1]. It serves as the conjugate base of murideoxycholic acid, which is identified as a human and mouse metabolite with a molecular formula of C24H39O4 and a molecular weight of 391.57 Da [2][3]. Its unique stereochemistry places it in a small class of 6-hydroxylated bile acids, which have demonstrated distinct physicochemical and biological properties in specific preclinical models [4].

6β-Hydroxyl Stereochemistry Unique 6β-hydroxyl orientation defines metabolic and functional profile distinct from 3α,12α and 3α,7α dihydroxy bile acids.
Distinct Metabolism Converted to hyodeoxycholic acid in hamster model; not interchangeable with other dihydroxy bile acids in biotransformation studies.
Extreme Physicochemical Properties Exceptionally high micellization temperature and low calcium salt solubility require careful formulation consideration.

Why Murideoxycholate Is Not Interchangeable


Generic substitution among dihydroxy bile acids is not scientifically valid due to significant differences in metabolic fate, physicochemical properties, and biological outcomes that are dictated by the position and orientation of hydroxyl groups. Murideoxycholate's 6β-hydroxyl group confers a unique metabolic pathway; it undergoes 7-oxidation in murine liver microsomes, a transformation not shared by deoxycholate or chenodeoxycholate [1]. Furthermore, murideoxycholate exhibits a critical micellization temperature for its sodium salt greater than 100°C and forms highly insoluble calcium salts, in stark contrast to other bile acids [2]. These distinctions directly translate to divergent in vivo effects, as evidenced by murideoxycholate's conversion to hyodeoxycholic acid and its failure to dissolve cholesterol gallstones while precipitating unique calcium-rich stones in a prairie dog model [3]. Therefore, substituting murideoxycholate with another dihydroxy bile acid would introduce uncontrolled variables and lead to irreproducible or misinterpreted experimental results.

Metabolic Fate Divergence Murideoxycholate is converted to hyodeoxycholic acid, not chenodeoxycholic acid; this may shift downstream metabolite profiles and experimental endpoints.
Physicochemical Incompatibility Its sodium salt CMT >100°C and insoluble calcium salts contrast sharply with other dihydroxy bile acids, potentially altering solution behavior and bioavailability.
Divergent In Vivo Outcomes In the prairie dog model, it replaced cholesterol stones with murideoxycholyl taurine stones, an effect not observed with ursodeoxycholate; this limits direct substitution in gallstone research.

Murideoxycholate: Key Evidence Guide


Inhibition of Cholesterol Accumulation vs. Ursodeoxycholate

In a head-to-head study in hamsters fed a lithogenic diet (0.3% cholesterol), murideoxycholic acid (0.05% in diet) was significantly more effective than ursodeoxycholic acid at inhibiting cholesterol accumulation in the liver and serum. Both compounds achieved complete prevention (100%) of cholesterol gallstone formation under these conditions, surpassing the 75% prevention rate seen with ursodeoxycholic acid [1].

Gallstone Prevention
Head-to-head
100% prevention (murideoxycholate) vs. 75% (ursodeoxycholate), 25 pp higher
Reported higher prevention rate in hamster model; supports cholesterol metabolism research.
Model-specific endpoint; 6-week lithogenic diet.
Cholelithiasis Cholesterol Metabolism Gallstone Prevention

Distinct Metabolism to Hyodeoxycholic Acid

Unlike ursodeoxycholic acid, which was converted to chenodeoxycholic acid in hamster bile, murideoxycholic acid was predominantly converted to hyodeoxycholic acid. This unique metabolic fate highlights a key differentiation in hepatic processing and may contribute to its distinct in vivo effects [1].

Biotransformation
Head-to-head
Converted to hyodeoxycholic acid (vs. chenodeoxycholic acid from ursodeoxycholate).
Distinct metabolite profile; key for bile acid metabolism mapping studies.
Species-specific (hamster); 6-week administration.
Bile Acid Metabolism Biotransformation Enterohepatic Circulation

High Micellization Temperature & Low Calcium Solubility

The sodium salt of murideoxycholic acid exhibits a critical micellization temperature (CMT) greater than 100°C, which is exceptionally high compared to other bile acids. Its calcium salt is also noted as "likely to be very insoluble" [1]. This contrasts sharply with, for example, the calcium salts of cholic acid (ion product ~640 x 10⁻⁹ mol/l)³ and deoxycholic acid (~1.5 x 10⁻⁹ mol/l)³, which are comparatively more soluble [1].

Physicochemical Properties
Class-level
Sodium salt CMT >100°C; calcium salt very insoluble.
Extreme properties critical for formulation and solubility assays.
Data to verify; precise CMT not reported.
Physicochemical Properties Micelle Formation Solubility

Murideoxycholyl Taurine Gallstone Formation vs. Ursodeoxycholate

In a prairie dog model of cholesterol cholelithiasis, murideoxycholic acid administration led to the replacement of cholesterol gallstones with radiopaque stones composed of 70% murideoxycholyl taurine (calcium/sodium salt). This pathological outcome was not observed with ursodeoxycholic acid, which did not induce stone formation of this type [1]. This phenomenon is described as the "first example of an insoluble dihydroxy taurine-conjugated bile acid" inducing stone formation in vivo [1].

Gallstone Pathogenesis
Head-to-head
Induced radiopaque stones (70% murideoxycholyl taurine) vs. none with ursodeoxycholate.
Unique pathological endpoint; key for cholelithiasis model studies.
Prairie dog model; 12-week administration.
Gallstone Pathogenesis Cholelithiasis Bile Salt Stones

Murideoxycholate Research Applications


6-Hydroxylation Impact on Bile Acid Physiology

Murideoxycholate is an essential tool for investigating the specific role of the 6β-hydroxyl group in bile acid function. Its distinct effects on cholesterol accumulation in the hamster model, where it was among the most effective compounds at inhibiting hepatic and serum cholesterol increases [1], make it a valuable comparator to 3,7- and 3,12-dihydroxy bile acids. This application is directly supported by evidence showing its superior performance relative to ursodeoxycholate in this context [1].

Bile Acid Biotransformation & Species-Specific Metabolism

Murideoxycholate's unique conversion to hyodeoxycholic acid, as opposed to the conversion of ursodeoxycholic acid to chenodeoxycholic acid [1], positions it as a key substrate for mapping metabolic pathways of 6-hydroxylated bile acids. Furthermore, its known 7-oxidation in murine liver microsomes [2] makes it relevant for studies exploring species differences in hepatic processing, providing a clear contrast to the metabolic fate of more common bile acids like deoxycholate.

Bile Salt-Induced Gallstone Formation Mechanisms

For researchers focused on the pathogenesis of gallstones, murideoxycholate offers a unique and well-characterized model for inducing non-cholesterol, bile salt stones. The definitive demonstration that its administration replaces cholesterol stones with radiopaque murideoxycholyl taurine stones (70% of stone mass) [3] provides a specific and reproducible system to study the formation and composition of this rare stone type, a process not replicated by ursodeoxycholic acid [3].

Bile Acid Aggregation & Precipitation Studies

Murideoxycholate's extreme physicochemical properties, including a critical micellization temperature for its sodium salt greater than 100°C and the noted insolubility of its calcium salt [4], make it an ideal compound for fundamental studies of bile acid self-assembly and precipitation. Its behavior provides a stark contrast to more soluble bile acids and is crucial for understanding the molecular determinants of micelle formation and calcium binding in this chemical class [4].

Application
Selection Property
Validation Focus
6β-Hydroxyl Bile Acid Studies
Cholesterol accumulation endpoint context
Hamster model cholesterol endpoint review
Bile Acid Metabolism Mapping
Hyodeoxycholic acid conversion profile
Species-specific metabolism review
Non-Cholesterol Gallstone Models
Murideoxycholyl taurine stone formation endpoint
Stone composition and model reproducibility
Bile Acid Aggregation Research
Exceptionally high micellization temperature, low calcium solubility
Solubility and precipitation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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